molecular formula C6H11N3S2 B099186 1,3,4-Thiadiazol-2-amine, 5-(butylthio)- CAS No. 33313-06-3

1,3,4-Thiadiazol-2-amine, 5-(butylthio)-

Cat. No.: B099186
CAS No.: 33313-06-3
M. Wt: 189.3 g/mol
InChI Key: BTZYSJIUOKOHOS-UHFFFAOYSA-N
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Description

1,3,4-Thiadiazol-2-amine, 5-(butylthio)- is a useful research compound. Its molecular formula is C6H11N3S2 and its molecular weight is 189.3 g/mol. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Computational Studies

Erdogan (2018) explored efficient methods for synthesizing 5-(benzylthio)-1,3,4-thiadiazol-2-amine derivatives, highlighting the use of ultrasound to improve reaction efficiency. This study also delved into computational analyses to compare experimental and theoretical data, offering insights into the best computational techniques for simulating the investigated molecules and reactions (Erdogan, 2018).

Antimicrobial Activity

Malik and Patel (2017) synthesized and evaluated 1,2,4-Triazine and Thiadiazoles based derivatives of S-Triazine, including 5-benzyl-1,3,4-thiadiazol-2-amine, for their in vitro antimicrobial activity against various microbial strains. This research underscores the potential of thiadiazole derivatives as effective antimicrobial agents (Malik & Patel, 2017).

Novel Synthetic Approaches

Kokovina et al. (2021) developed a new method for synthesizing 1,3,4-thiadiazol-2-amine derivatives using a one-pot approach that avoids toxic additives, highlighting a safer, more efficient synthesis pathway. This research could facilitate the production of thiadiazole derivatives with potential applications in various fields (Kokovina et al., 2021).

Biological Properties and Structural Analysis

Gür et al. (2020) focused on synthesizing Schiff bases derived from 1,3,4-thiadiazole compounds to investigate their biological activities. The study found specific compounds with significant DNA protective ability against oxidative damage and strong antimicrobial activity, suggesting potential therapeutic applications (Gür et al., 2020).

Material Science Applications

Yang et al. (2016) described the solid-phase synthesis of 1,3,4-thiadiazole derivatives, demonstrating a variety of physicochemical and biological properties. This research opens up new avenues for utilizing thiadiazole derivatives in the development of materials with specific functional properties (Yang et al., 2016).

Properties

IUPAC Name

5-butylsulfanyl-1,3,4-thiadiazol-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11N3S2/c1-2-3-4-10-6-9-8-5(7)11-6/h2-4H2,1H3,(H2,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BTZYSJIUOKOHOS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCSC1=NN=C(S1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11N3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20342712
Record name 1,3,4-Thiadiazol-2-amine, 5-(butylthio)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20342712
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

189.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

33313-06-3
Record name 1,3,4-Thiadiazol-2-amine, 5-(butylthio)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20342712
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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